molecular formula C14H23NO3 B2943324 Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylate CAS No. 2411177-96-1

Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylate

Cat. No. B2943324
CAS RN: 2411177-96-1
M. Wt: 253.342
InChI Key: DFJPRILDKQFWRP-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylate, also known as tert-Boc-D-Ala-Phe-OH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of N-protected amino acids and is commonly used as a building block for peptide synthesis.

Mechanism of Action

The mechanism of action of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH is not well understood. However, it is believed to act as a protease inhibitor, which can inhibit the activity of enzymes that break down peptides. This property makes it useful in peptide synthesis, as it can prevent the degradation of the synthesized peptides.
Biochemical and Physiological Effects:
Tert-Boc-D-Ala-Phe-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in vitro and in vivo studies. It has also been reported to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH is its versatility in peptide synthesis. It can be used as a building block for the synthesis of various peptides, including cyclic peptides. It also has low toxicity, making it suitable for in vitro and in vivo studies. However, one of the limitations of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH is its high cost, which can limit its use in large-scale peptide synthesis.

Future Directions

There are several future directions for the research and development of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH. One of the areas of interest is the synthesis of cyclic peptides, which have shown potential in drug discovery. Another area of interest is the development of new methods for peptide synthesis using Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH as a building block. Additionally, the antimicrobial activity of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH can be further studied to develop new antimicrobial agents.

Synthesis Methods

The synthesis of Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH can be achieved through a multistep process. One of the commonly used methods involves the reaction of tert-butyl (1R,3S)-3-amino-cyclohexane-1-carboxylate with Fmoc-D-Phe-OH in the presence of a coupling agent such as HATU, followed by deprotection of the Fmoc group using piperidine. The resulting product is then treated with Boc2O to obtain Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylatela-Phe-OH.

Scientific Research Applications

Tert-Boc-D-Ala-Phe-OH has been widely used in scientific research, particularly in the field of peptide synthesis. It is commonly used as a building block for the synthesis of various peptides, including neuropeptides, opioid peptides, and antimicrobial peptides. It has also been used in the synthesis of cyclic peptides, which have shown promising results in drug discovery.

properties

IUPAC Name

tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-12(16)15-11-8-6-7-10(9-11)13(17)18-14(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,15,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJPRILDKQFWRP-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1R,3S)-3-(prop-2-enoylamino)cyclohexane-1-carboxylate

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